Cas no 2021455-69-4 (2-chloro-1-{spiro2.5octan-6-yl}ethan-1-one)
2-chloro-1-{spiro2.5octan-6-yl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-1-spiro[2.5]octan-6-ylethanone
- 2-chloro-1-{spiro[2.5]octan-6-yl}ethan-1-one
- Z2512743272
- 2-chloro-1-{spiro2.5octan-6-yl}ethan-1-one
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- MDL: MFCD32647870
- Inchi: 1S/C10H15ClO/c11-7-9(12)8-1-3-10(4-2-8)5-6-10/h8H,1-7H2
- InChI Key: BAZIQWKBSRCUNX-UHFFFAOYSA-N
- SMILES: ClCC(C1CCC2(CC1)CC2)=O
Computed Properties
- Exact Mass: 186.0811428 g/mol
- Monoisotopic Mass: 186.0811428 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 186.68
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1
2-chloro-1-{spiro2.5octan-6-yl}ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3155727-1g |
2-chloro-1-{spiro[2.5]octan-6-yl}ethan-1-one |
2021455-69-4 | 95% | 1g |
$1070.0 | 2023-09-05 | |
| Enamine | EN300-3155727-5g |
2-chloro-1-{spiro[2.5]octan-6-yl}ethan-1-one |
2021455-69-4 | 95% | 5g |
$3105.0 | 2023-09-05 | |
| Enamine | EN300-3155727-10g |
2-chloro-1-{spiro[2.5]octan-6-yl}ethan-1-one |
2021455-69-4 | 95% | 10g |
$4606.0 | 2023-09-05 | |
| Enamine | EN300-3155727-0.05g |
2-chloro-1-{spiro[2.5]octan-6-yl}ethan-1-one |
2021455-69-4 | 95.0% | 0.05g |
$249.0 | 2025-03-19 | |
| Enamine | EN300-3155727-0.1g |
2-chloro-1-{spiro[2.5]octan-6-yl}ethan-1-one |
2021455-69-4 | 95.0% | 0.1g |
$372.0 | 2025-03-19 | |
| Enamine | EN300-3155727-0.25g |
2-chloro-1-{spiro[2.5]octan-6-yl}ethan-1-one |
2021455-69-4 | 95.0% | 0.25g |
$530.0 | 2025-03-19 | |
| Enamine | EN300-3155727-0.5g |
2-chloro-1-{spiro[2.5]octan-6-yl}ethan-1-one |
2021455-69-4 | 95.0% | 0.5g |
$835.0 | 2025-03-19 | |
| Enamine | EN300-3155727-1.0g |
2-chloro-1-{spiro[2.5]octan-6-yl}ethan-1-one |
2021455-69-4 | 95.0% | 1.0g |
$1070.0 | 2025-03-19 | |
| Enamine | EN300-3155727-2.5g |
2-chloro-1-{spiro[2.5]octan-6-yl}ethan-1-one |
2021455-69-4 | 95.0% | 2.5g |
$2100.0 | 2025-03-19 | |
| Enamine | EN300-3155727-5.0g |
2-chloro-1-{spiro[2.5]octan-6-yl}ethan-1-one |
2021455-69-4 | 95.0% | 5.0g |
$3105.0 | 2025-03-19 |
2-chloro-1-{spiro2.5octan-6-yl}ethan-1-one Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-chloro-1-{spiro2.5octan-6-yl}ethan-1-one
Professional Introduction to Compound with CAS No. 2021455-69-4 and Product Name: 2-chloro-1-{spiro2.5octan-6-yl}ethan-1-one
The compound identified by the CAS number 2021455-69-4 and the product name 2-chloro-1-{spiro2.5octan-6-yl}ethan-1-one represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and chlorinated acetyl group, has garnered considerable attention due to its potential applications in drug discovery and synthetic chemistry.
At the core of this compound's structure lies a spirocyclic framework, which is a key feature that distinguishes it from other molecules in its class. Spirocycles are known for their rigid, three-dimensional conformations, which can be advantageous in designing molecules with specific biological activities. The presence of a chloro substituent on the acetyl group further enhances the compound's reactivity, making it a valuable intermediate in various synthetic pathways.
Recent research in medicinal chemistry has highlighted the importance of spirocyclic compounds in developing novel therapeutic agents. The spirocyclic core of 2-chloro-1-{spiro2.5octan-6-yl}ethan-1-one has been investigated for its ability to modulate biological targets such as enzymes and receptors. Studies have shown that spirocyclic structures can exhibit high binding affinity and selectivity, making them ideal candidates for drug development.
The ethylidene moiety in the compound's name, derived from the ethanone backbone, contributes to its overall molecular flexibility. This feature allows the compound to adopt multiple conformations, which can be crucial for interactions with biological targets. Additionally, the chlorine atom serves as a leaving group in many reactions, facilitating further functionalization and derivatization.
In the realm of synthetic organic chemistry, 2-chloro-1-{spiro2.5octan-6-yl}ethan-1-one has been utilized as a key intermediate in the synthesis of more complex molecules. Its unique structural features make it a versatile building block for creating pharmacophores with enhanced stability and bioavailability. Researchers have leveraged its reactivity to develop novel scaffolds for small-molecule drugs targeting various diseases.
One of the most compelling aspects of this compound is its potential in oncology research. Preliminary studies have suggested that spirocyclic derivatives, including those based on 2-chloro-1-{spiro2.5octan-6-yl}ethan-1-one, may exhibit inhibitory effects on enzymes involved in cancer cell proliferation. The rigid structure of spirocycles can mimic natural substrates or modulators, thereby disrupting critical signaling pathways in tumor cells.
The compound's mechanism of action is still under investigation, but early findings indicate that it may interfere with key metabolic pathways or protein-protein interactions relevant to cancer progression. The presence of both a chloro group and an acetyl moiety provides multiple sites for chemical modification, enabling researchers to fine-tune its biological activity.
Another area where this compound shows promise is in the treatment of neurological disorders.Spirocyclic compounds have been recognized for their ability to cross the blood-brain barrier, a crucial requirement for effective central nervous system (CNS) drugs. The unique structural features of 2-chloro-1-{spiro2.5octan-6-yl}ethan-1-one may contribute to its ability to interact with neuronal receptors and transporters, offering potential benefits in conditions such as Alzheimer's disease or Parkinson's disease.
Advances in computational chemistry have also played a significant role in understanding the properties of this compound. Molecular modeling studies have helped predict its binding affinity to various biological targets, providing insights into its potential therapeutic applications. These simulations have confirmed that the spirocyclic core and chlorinated acetyl group are critical for its biological activity.
The synthesis of 2-chloro-1-{spiro2.5octan-6-yl}ethan-1-one involves multi-step organic reactions that highlight modern synthetic methodologies. Techniques such as cross-coupling reactions and cyclization processes have been employed to construct its complex framework efficiently. The optimization of these synthetic routes has been crucial for producing sufficient quantities of the compound for both research and potential clinical trials.
In conclusion,2-chloro-1-{spiro2.5octan-6-ylylanthanone} (CAS No: 2021455 69 4) stands out as a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities.Spirocyclic compounds continue to be a focal point in drug discovery efforts because they offer structural rigidity combined with functional diversity .The ongoing exploration into derivatives like this one underscores their significance as tools for developing next-generation therapeutics aimed at treating diverse diseases .
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